1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Description
This spirocyclic compound features a benzo[b][1,4]oxazepine core fused with a piperidine ring, substituted at the 1'-position with a benzyl group and at the 7-position with a methoxy group. It was identified as a hit in high-throughput screening (HTS) studies for Stearoyl-CoA desaturase-1 (SCD1) inhibition, a target implicated in metabolic disorders such as obesity and diabetes . Its molecular weight is 308.42 g/mol (C₂₀H₂₄N₂O), with a benzyl group contributing to lipophilicity and the methoxy group influencing electronic properties .
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1'-benzyl-7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C21H26N2O2/c1-24-18-7-8-20-19(15-18)22-12-9-21(25-20)10-13-23(14-11-21)16-17-5-3-2-4-6-17/h2-8,15,22H,9-14,16H2,1H3 |
InChI Key |
VZSXAYYZADWWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxazepine ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound belongs to a family of spirocyclic benzooxazepine-piperidine derivatives. Substitutions at the 7-position (methoxy, bromo, fluoro) and modifications to the piperidine ring (e.g., benzyl vs. tert-butyl carbamate) define critical differences in activity and physicochemical properties. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
- Bromo substitution (as in the 7-bromo analog) may enhance cytotoxicity in unrelated scaffolds (e.g., benzo[g]quinoxaline derivatives) .
- Piperidine Modifications : The benzyl group at the 1'-position (target compound) improves potency in SCD1 inhibition compared to tert-butyl carbamate derivatives, as benzyl groups enhance hydrophobic interactions .
- Spirocyclic Rigidity: The spiro architecture likely reduces conformational flexibility, improving target selectivity over non-spiro analogs like dibenzo[b,f][1,4]oxazepines, which are associated with anti-inflammatory and anti-HIV activities .
Pharmacological and Pharmacokinetic (PK) Profiles
- SCD1 Inhibition : The target compound showed moderate in vivo efficacy in reducing plasma desaturation indices, though liver-specific targeting was suggested to minimize side effects .
- Comparison with Non-Spiro Analogs: Dibenzo[b,f][1,4]oxazepines (e.g., CR) exhibit lower toxicity but higher environmental persistence, highlighting the spiro scaffold's advantage in metabolic stability .
Biological Activity
1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS No. 947617-92-7) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure integrating a benzo[b][1,4]oxazepine core with a piperidine moiety. Its molecular formula is with a molecular weight of approximately 338.44 g/mol. The methoxy group at the 7-position is believed to enhance its solubility and bioactivity.
Antinociceptive and Anti-inflammatory Effects
Preliminary studies suggest that compounds within the spiro[benzo[b][1,4]oxazepine] class exhibit significant anti-inflammatory and analgesic properties. For instance, derivatives similar to 1'-Benzyl-7-methoxy have shown promising results in various pharmacological assays aimed at evaluating their effectiveness against pain and inflammation.
Neuroprotective Properties
Research indicates that the compound may possess neuroprotective effects. A study on related benzoxazepine derivatives demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The AChE inhibitory activity of some derivatives was reported with IC50 values around , suggesting potential therapeutic applications in neuroprotection .
The mechanisms underlying the biological activities of 1'-Benzyl-7-methoxy are still being elucidated. However, it is hypothesized that the compound interacts with various biological targets through:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit AChE and other enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Systems : The structure suggests potential interactions with neurotransmitter receptors, which could mediate its neuroprotective effects.
Study on Acetylcholinesterase Inhibition
A study focusing on new condensed benzoxazepines evaluated their neuroprotective activities against oxidative stress in neuroblastoma cells. The results indicated that modifications in the structural components significantly influenced their AChE inhibitory activity and overall neuroprotective capacity .
Anti-inflammatory Activity Assessment
Another study assessed the anti-inflammatory effects of related compounds through in vivo models. The results highlighted a significant reduction in edema and pain response, indicating that the spiro structure contributes positively to these pharmacological effects.
Comparative Analysis
To better understand the potential of 1'-Benzyl-7-methoxy, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features | AChE IC50 (μM) |
|---|---|---|---|
| 1'-Benzyl-7-methoxy | 947617-92-7 | Methoxy substitution enhances solubility | TBD |
| Benzyl-7-fluoro | 947617-96-1 | Fluorinated variant potentially increasing bioactivity | TBD |
| Benzyl-7-chloro | 947617-95-0 | Chlorinated derivative with distinct properties | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
